艾罗糖

描述

Erlose is a trisaccharide consisting of sucrose found in soybean aphid honeydew . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects, such as honey bees and ants . Erlose may be used as a reference compound in assays that analyze the sugars of foods such as royal jelly and honey .

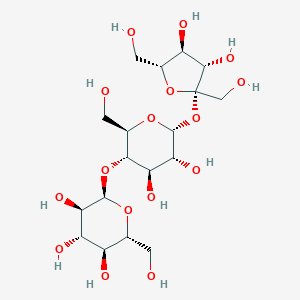

Molecular Structure Analysis

Erlose has a molecular formula of C18H32O16 . Its average mass is 504.437 Da and its monoisotopic mass is 504.169037 Da . The structure of Erlose was solved by direct methods .

Physical And Chemical Properties Analysis

Erlose has a density of 1.8±0.1 g/cm3, a boiling point of 889.2±65.0 °C at 760 mmHg, and a flash point of 491.6±34.3 °C . It has 16 H bond acceptors, 11 H bond donors, and 8 freely rotating bonds . Its polar surface area is 269 Å2 .

科学研究应用

Enzyme Engineering

Erlose has been identified as a product of enzyme engineering, particularly through the action of amylosucrase mutants. These engineered enzymes have been tailored to recognize non-natural acceptor substrates, leading to the synthesis of erlose from sucrose . This application is significant in the development of novel sweeteners or prebiotic molecules.

Oligosaccharide Synthesis

In the field of oligosaccharide synthesis, erlose is synthesized as a trisaccharide derivative of sucrose. The process involves the transglucosylation activity of amylosucrase, which is a promising method for producing erlose in a controlled manner . This has potential applications in creating specialized carbohydrates for research and industrial use.

Dietary Studies

Erlose is used in dietary preference and utilization studies, particularly focusing on triose sugars from aphid honeydew consumed by various insects like honey bees and ants . This research can provide insights into the ecological roles and nutritional preferences of these insects, which are vital for pollination and ecosystem balance.

Food Analysis

In food science, erlose serves as a reference compound in assays that analyze the sugars present in foods such as royal jelly and honey . This application is crucial for quality control and the study of food products that are significant for human consumption and health.

Nanotechnology

While not directly mentioned in the context of erlose, nanotechnology is a field where sugars like erlose could have potential applications. Nanotechnology often utilizes unique properties of compounds at the nanoscale, and sugars like erlose could be used in the creation of nanoscale devices or as part of nanomaterials .

作用机制

Target of Action

Erlose, a trisaccharide, primarily targets oral microorganisms, particularly Streptococcus mutans . This bacterium plays a significant role in the formation of dental caries, a common oral health issue .

Mode of Action

Erlose acts as a sweetener substitute . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects . .

Biochemical Pathways

Erlose is a triose sugar, composed of sucrose . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects

Result of Action

Erlose’s primary known effect at the molecular and cellular level is its potential to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans . It serves as a sweetener substitute, providing a sweet taste without contributing to tooth decay .

安全和危害

Erlose should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erlose | |

CAS RN |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is erlose formed in nature?

A1: Erlose is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into erlose through a transglycosylation reaction. []

Q2: What is the significance of erlose in honeydew?

A2: Erlose is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can erlose be found in honey?

A3: Yes, erlose is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of erlose can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can erlose be produced enzymatically?

A4: Yes, erlose can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in erlose formation. [, ]

Q5: What is the molecular formula and weight of erlose?

A5: The molecular formula of erlose is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of erlose?

A6: Erlose is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize erlose?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify erlose in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in erlose. []

Q8: Is erlose a reducing sugar?

A8: No, erlose is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of erlose in the food industry?

A9: Erlose is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of erlose?

A11: Research suggests that erlose is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)